3-ethoxy-N-(4-fluoro-3-nitrophenyl)propanamide
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Overview
Description
3-ethoxy-N-(4-fluoro-3-nitrophenyl)propanamide is a chemical compound with the molecular formula C11H13FNO4. It contains an ethoxy group (C2H5O) attached to a propanamide backbone, which in turn bears a 4-fluoro-3-nitrophenyl substituent . This compound has applications in various fields due to its unique properties.
Preparation Methods
The synthetic route for 3-ethoxy-N-(4-fluoro-3-nitrophenyl)propanamide involves the following steps:
Nitration: Start with 4-fluoroacetophenone and perform nitration using a mixture of nitric acid and sulfuric acid. This yields 4-fluoro-3-nitroacetophenone.
Ethoxylation: React 4-fluoro-3-nitroacetophenone with ethanol (CHOH) in the presence of a base (such as sodium hydroxide) to introduce the ethoxy group.
Amidation: Finally, amidate the resulting ethoxy-substituted compound with propanoyl chloride (CHCOCl) to obtain this compound.
Industrial production methods may involve modifications or optimizations of these steps, but the overall strategy remains consistent.
Chemical Reactions Analysis
3-ethoxy-N-(4-fluoro-3-nitrophenyl)propanamide can undergo various reactions:
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: The fluorine atom can be substituted with other functional groups.
Hydrolysis: The ester linkage (ethoxy group) can be hydrolyzed under acidic or basic conditions.
Common reagents include reducing agents (such as LiAlH4), nucleophiles (for substitution reactions), and acids/bases (for hydrolysis).
Scientific Research Applications
This compound finds applications in:
Chemical Biology: Used as a photoaffinity label for biomolecule immobilization .
Medicine: Investigated for potential drug development due to its unique structure.
Surface Engineering: Employed for modifying polymer surfaces and creating bioconjugates.
Mechanism of Action
The exact mechanism by which 3-ethoxy-N-(4-fluoro-3-nitrophenyl)propanamide exerts its effects depends on its specific application. It likely interacts with molecular targets through covalent bonding or reversible interactions.
Comparison with Similar Compounds
While there are related compounds like 3-ethoxy-N-(2-fluoro-5-nitrophenyl)propanamide , the uniqueness of 3-ethoxy-N-(4-fluoro-3-nitrophenyl)propanamide lies in its specific combination of substituents.
Properties
Molecular Formula |
C11H13FN2O4 |
---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
3-ethoxy-N-(4-fluoro-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C11H13FN2O4/c1-2-18-6-5-11(15)13-8-3-4-9(12)10(7-8)14(16)17/h3-4,7H,2,5-6H2,1H3,(H,13,15) |
InChI Key |
PEHZPHILDRBCLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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